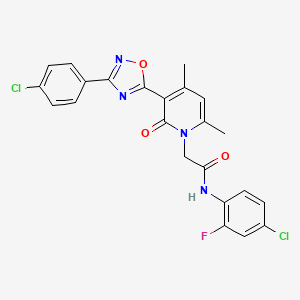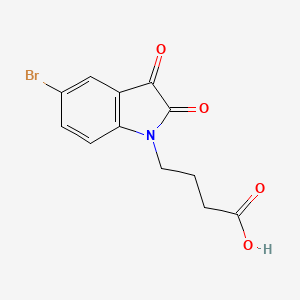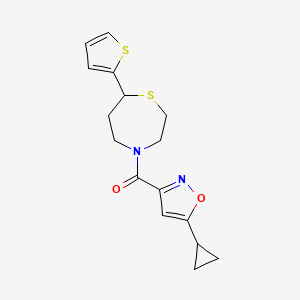
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide, also known as AICAR, is a synthetic compound that has been widely used in scientific research for its potential as an anti-diabetic and anti-obesity agent. AICAR is a nucleotide analogue that activates AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism.
作用機序
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide activates AMPK, a key regulator of cellular metabolism that is activated in response to low energy levels. AMPK activation leads to increased glucose uptake and fatty acid oxidation, as well as decreased lipid synthesis and protein synthesis. 4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide also activates PGC-1α, a transcriptional coactivator that regulates mitochondrial biogenesis and oxidative metabolism.
Biochemical and Physiological Effects:
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been shown to increase fatty acid oxidation and decrease lipid accumulation in adipocytes, leading to decreased body weight and fat mass. 4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide has also been shown to protect against neuronal damage in animal models of ischemia and traumatic brain injury.
実験室実験の利点と制限
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide is a useful tool for investigating the role of AMPK in cellular metabolism and for studying the potential therapeutic applications of AMPK activation. However, 4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide has some limitations for lab experiments, including its potential for off-target effects and its short half-life in vivo.
将来の方向性
There are several potential future directions for research on 4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective AMPK activators that have fewer off-target effects. Another area of interest is the investigation of the potential therapeutic applications of 4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide and other AMPK activators in the treatment of metabolic disorders, neurodegenerative diseases, and cancer. Finally, there is interest in exploring the role of AMPK in the regulation of immune function and inflammation.
合成法
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the reaction of 4,5-dicyanoimidazole with isobutylamine, followed by the reaction of the resulting intermediate with 2-chloro-N-isopropylacetamide. The final product is obtained through the hydrolysis of the amide group with hydrochloric acid.
科学的研究の応用
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential as an anti-diabetic and anti-obesity agent. It has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, as well as to increase fatty acid oxidation and decrease lipid accumulation in adipocytes. 4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of ischemia and traumatic brain injury.
特性
IUPAC Name |
4-amino-N-(2-methylpropyl)-1-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-7(2)5-13-11(16)10-9(12)6-15(14-10)8(3)4/h6-8H,5,12H2,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMKVHVPXMJSFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NN(C=C1N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Oxa-1-azaspiro[3.4]octane hemioxalate](/img/structure/B2545039.png)
![5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2545040.png)
![1-((((3,5-Dichlorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2545041.png)

![3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2545043.png)


![Tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate](/img/structure/B2545049.png)




![3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}pyrazole](/img/structure/B2545058.png)
